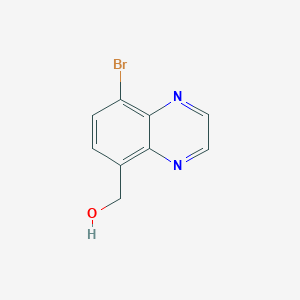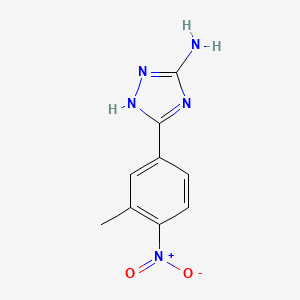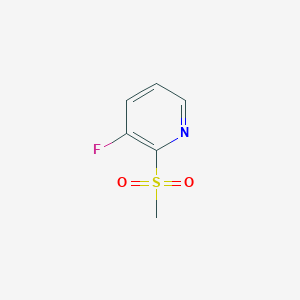
2-(2-Amino-5-(trifluoromethyl)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-5-(trifluoromethyl)phenyl)acetic acid is an organic compound with the molecular formula C9H8F3NO2 It is characterized by the presence of an amino group, a trifluoromethyl group, and a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-(trifluoromethyl)phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(trifluoromethyl)benzaldehyde with glycine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of catalytic hydrogenation or other catalytic processes can be employed to enhance yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Amino-5-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Reagents such as bromine (Br2) for bromination or nitric acid (HNO3) for nitration are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions on the phenyl ring can introduce various functional groups .
Applications De Recherche Scientifique
2-(2-Amino-5-(trifluoromethyl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-5-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid: Similar structure but with the trifluoromethyl group in a different position.
4-(Trifluoromethyl)-L-phenylglycine: Contains a trifluoromethyl group and an amino acid moiety but differs in the position and type of amino acid.
Uniqueness
2-(2-Amino-5-(trifluoromethyl)phenyl)acetic acid is unique due to the specific positioning of the trifluoromethyl group, which can influence its chemical reactivity and biological activity. This positioning can lead to distinct interactions with molecular targets compared to similar compounds .
Propriétés
Formule moléculaire |
C9H8F3NO2 |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
2-[2-amino-5-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-2-7(13)5(3-6)4-8(14)15/h1-3H,4,13H2,(H,14,15) |
Clé InChI |
QAZIYQOFZAVTND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13664940.png)

![5,7-Dibromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13664950.png)




![4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13664977.png)

![6-Fluoropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13664983.png)

![2-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B13665002.png)
